![molecular formula C11H7F2N3O B5883415 N-(3,4-difluorophenyl)pyrazine-2-carboxamide](/img/structure/B5883415.png)
N-(3,4-difluorophenyl)pyrazine-2-carboxamide
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Overview
Description
N-(3,4-difluorophenyl)pyrazine-2-carboxamide: is a chemical compound that belongs to the class of pyrazinecarboxamides This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3,4-difluoroaniline. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or a similar reagent to form the corresponding acyl chloride, which then reacts with the amine to yield the desired carboxamide .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-difluorophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can introduce various functional groups into the difluorophenyl ring .
Scientific Research Applications
N-(3,4-difluorophenyl)pyrazine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
Comparison: N-(3,4-difluorophenyl)pyrazine-2-carboxamide is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N3O/c12-8-2-1-7(5-9(8)13)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSPMRCKBWDEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NC=CN=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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